![molecular formula C20H16N4O2 B4021795 1-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4021795.png)
1-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-2,5-pyrrolidinedione
Description
Synthesis Analysis
The synthesis of compounds related to 1-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-2,5-pyrrolidinedione involves complex organic reactions. A notable method includes the reaction of 1-(cyclohexen-1-yl)pyrrolidines with 3-(α-chlorobenzyl)quinoxalin-2(1H)-ones, resulting in a series of heterocyclic compounds through Stork enamine alkylation and intramolecular annulation processes (Mamedov et al., 2017). Additionally, palladium-catalyzed oxidative carbonylation has been employed for the synthesis of indolo[1,2-a]quinoxalin-6(5H)-ones, showcasing the diversity in synthetic approaches (Chandrasekhar & Sankararaman, 2020).
Molecular Structure Analysis
The molecular structure of related compounds is typically complex, with various substituents influencing their physical and chemical properties. X-ray crystallography and spectral analyses (IR, MS, NMR) have been pivotal in determining the structures of these compounds, confirming the formation of the desired heterocyclic frameworks (Abu-Sheaib et al., 2008).
Chemical Reactions and Properties
These compounds undergo a variety of chemical reactions, including alkylation, oxidation, and ring closure mechanisms. For instance, the alkylation of 6H-Indolo[2,3-b]quinoxalines with dimethyl sulfate yields quaternary salts, demonstrating the compounds' reactivity towards functional group transformations (Shulga & Shulga, 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the behavior of these compounds in various environments. Detailed studies on compounds like ethyl 1′′-benzyl-2′′-oxo-2′,3′,5′,6′,7′,7a’-hexahydro-1′H-dispiro[indeno[1,2-b]quinoxaline-11,2′-pyrrolizine-3′,3′′-indoline]-1′-carboxylate monohydrate have provided insights into their crystallographic structures and associated physical properties (Kannan et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electrochemical behavior, are influenced by the molecular structure and substituents of these compounds. Studies have shown that the electronic absorption and emission spectra, along with electrochemical behaviors, can be significantly altered by the nature of peripheral amines in triarylamines based on 6H-indolo[2,3-b]quinoxaline (Thomas & Tyagi, 2010).
properties
IUPAC Name |
1-(2-indolo[3,2-b]quinoxalin-6-ylethyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-17-9-10-18(26)24(17)12-11-23-16-8-4-1-5-13(16)19-20(23)22-15-7-3-2-6-14(15)21-19/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKHPUSMVZAREY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{6H-Indolo[2,3-B]quinoxalin-6-YL}ethyl)pyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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